molecular formula C9H17NO2 B13608809 2-{5,8-Dioxaspiro[3.5]nonan-6-yl}ethan-1-amine

2-{5,8-Dioxaspiro[3.5]nonan-6-yl}ethan-1-amine

Cat. No.: B13608809
M. Wt: 171.24 g/mol
InChI Key: NLMNVFLWSBKMSQ-UHFFFAOYSA-N
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Description

2-{5,8-Dioxaspiro[35]nonan-6-yl}ethan-1-amine is a chemical compound characterized by its unique spirocyclic structure, which includes a dioxaspiro nonane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5,8-Dioxaspiro[3.5]nonan-6-yl}ethan-1-amine typically involves the formation of the dioxaspiro nonane ring system followed by the introduction of the ethan-1-amine group. One common synthetic route includes the reaction of a suitable diol with a ketone to form the spirocyclic ring, followed by amination to introduce the ethan-1-amine group. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

2-{5,8-Dioxaspiro[3.5]nonan-6-yl}ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

2-{5,8-Dioxaspiro[3.5]nonan-6-yl}ethan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{5,8-Dioxaspiro[3.5]nonan-6-yl}ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full range of actions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{5,8-Dioxaspiro[3.5]nonan-6-yl}ethan-1-amine is unique due to its specific spirocyclic structure and the presence of the ethan-1-amine group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Biological Activity

2-{5,8-Dioxaspiro[3.5]nonan-6-yl}ethan-1-amine is a compound notable for its unique spirocyclic structure and potential biological activities. This article delves into its synthesis, biological activity, mechanisms of action, and relevant research findings.

Structure and Composition

The molecular formula of this compound is C8H16ClNO2C_8H_{16}ClNO_2, with a molecular weight of approximately 193.67 g/mol. The compound features a spirocyclic core that contributes to its unique chemical properties.

PropertyValue
Molecular FormulaC8H16ClNO2
Molecular Weight193.67 g/mol
IUPAC Name5,8-dioxaspiro[3.5]nonan-6-ylmethanamine; hydrochloride
InChIInChI=1S/C8H15NO2.ClH/c9-4-7-5-10-6-8(11-7)2-1-3-8;/h7H,1-6,9H2;1H

Research suggests that this compound may interact with specific molecular targets, potentially acting as an enzyme inhibitor or receptor modulator. Its biological activity is primarily attributed to its ability to influence cellular pathways involved in various physiological processes.

Case Studies and Research Findings

  • Enzyme Inhibition : Studies have indicated that compounds with similar structural motifs exhibit significant inhibitory effects on key enzymes involved in metabolic pathways. For instance, derivatives of spirocyclic compounds have been shown to inhibit KRAS G12C mutations effectively, which are prevalent in solid tumors .
  • Receptor Binding : The compound's potential as a receptor modulator has been explored in various studies. For example, structural analogs have been evaluated for their binding affinity to cannabinoid receptors (CB1 and CB2), revealing insights into their agonistic activities .
  • Antitumor Activity : A related study highlighted the efficacy of compounds similar to this compound in xenograft mouse models, demonstrating dose-dependent antitumor effects . This suggests a promising avenue for further exploration in cancer therapeutics.

Synthesis and Preparation Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the Spirocyclic Core : This is achieved through cyclization reactions involving diols and suitable catalysts.
  • Introduction of the Amino Group : The methanamine moiety is introduced via nucleophilic substitution reactions under controlled conditions.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with other spirocyclic compounds:

Compound NameBiological Activity
{5,8-Dioxaspiro[3.5]nonan-7-yl}methanolModerate enzyme inhibition
{5,8-Dioxaspiro[3.5]nonan-6-yl}methanesulfonyl chlorideStrong receptor binding

These comparisons highlight the unique properties and potential applications of this compound in medicinal chemistry.

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

2-(5,8-dioxaspiro[3.5]nonan-6-yl)ethanamine

InChI

InChI=1S/C9H17NO2/c10-5-2-8-6-11-7-9(12-8)3-1-4-9/h8H,1-7,10H2

InChI Key

NLMNVFLWSBKMSQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)COCC(O2)CCN

Origin of Product

United States

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